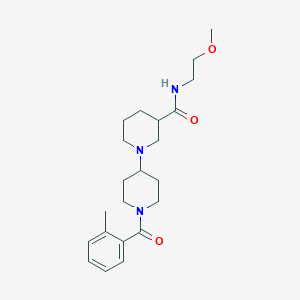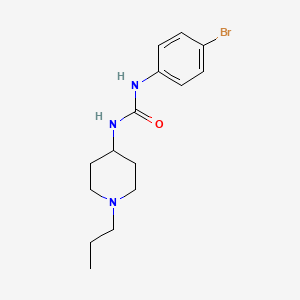
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide, also known as MEOPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MEOPP belongs to the class of piperidine compounds and is known for its unique pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the μ-opioid receptor. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to bind to the μ-opioid receptor with high affinity and inhibit the binding of opioid agonists such as morphine. This results in a reduction in the activation of the μ-opioid receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce potent analgesic and anxiolytic effects in animal models. It has also been shown to reduce the development of tolerance to opioid agonists such as morphine. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high purity. It has a long half-life and is stable under a variety of conditions. However, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has some limitations for lab experiments. It is not readily available commercially and must be synthesized in the lab. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, which limits its potential applications in medical research.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new analogs of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide and its potential applications in medical research.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 2-methylbenzoyl chloride with piperidine to form 1-(2-methylbenzoyl)piperidine. This intermediate is then reacted with 1,4-dibromobutane to form 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane. The final step involves the reaction of 1-(2-methylbenzoyl)-4-(1-piperidinyl)butane with N-(2-methoxyethyl)ethylenediamine to form N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide. The purity of N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide can be increased by recrystallization using a suitable solvent.
Scientific Research Applications
N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit potent analgesic and anxiolytic effects in animal models. N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid dependence. Additionally, N-(2-methoxyethyl)-1'-(2-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(2-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17-6-3-4-8-20(17)22(27)24-13-9-19(10-14-24)25-12-5-7-18(16-25)21(26)23-11-15-28-2/h3-4,6,8,18-19H,5,7,9-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWVKGYEZCVRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methoxy-3-methyl-1H-indole](/img/structure/B5483478.png)
![4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5483488.png)
![3-(benzylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483493.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5483508.png)
![6-methyl-3-(4-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5483512.png)
![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
![2-{3-[3-(2-fluorophenoxy)azetidin-1-yl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B5483524.png)


![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)